molecular formula C4H10N2 B1678402 Piperazine CAS No. 110-85-0

Piperazine

Cat. No. B1678402
CAS RN: 110-85-0
M. Wt: 86.14 g/mol
InChI Key: GLUUGHFHXGJENI-UHFFFAOYSA-N
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Description

Piperazine is an organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions in the ring . It exists as small alkaline deliquescent crystals with a saline taste . Piperazine is a broad class of chemical compounds, many with important pharmacological properties .


Synthesis Analysis

Piperazine can be synthesized by reacting alcoholic ammonia with 1,2-dichloroethane, by the action of sodium and ethylene glycol on ethylene diamine hydrochloride, or by reduction of pyrazine with sodium in ethanol . Recent advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .


Molecular Structure Analysis

Piperazine’s structure resembles a six-membered ring, containing two nitrogen atoms at opposite sides . Its chemical formula is C4H10N2 .


Chemical Reactions Analysis

As a secondary amine, piperazine can participate in a variety of chemical reactions. It can act as a base, forming salts when reacted with acids. It can also react with organic halides to form substituted piperazines, which are crucial building blocks in the pharmaceutical industry .


Physical And Chemical Properties Analysis

Piperazine typically appears as a clear, colorless liquid, or white crystalline solid. It is hygroscopic, which means it readily absorbs water from the environment. It has a slightly bitter taste and a faint, amine-like odor . Its molecular weight is 86.14 g/mol, boiling point is 146°C, and melting point is 106°C .

Scientific Research Applications

Piperazine in Flame Retardant Applications

Piperazine-phosphonates show significant potential as flame retardants for cotton fabric. Research has explored the thermal decomposition reactions of cotton fabric treated with piperazine-phosphonates derivatives. These compounds, namely Tetraethyl piperazine-1,4-diyldiphosphonate (TEPP) and Diethyl 4-methyl piperazin-1-ylphosphoramidate (DEPP), were studied for their ability to retard flames by analyzing the thermal degradation mechanisms and chemical functional groups on the treated fabric's surface. The analysis involved techniques like thermogravimetric analysis–Fourier transform infrared (TGA–FTIR) spectroscopy and pyrolysis-gas chromatography–mass spectrometry (Py-GC/MS), revealing distinctive details in the thermal degradation process of the fabric when these additives were applied (Nguyen et al., 2014).

Piperazine in Antimicrobial Polymer Development

The biomedical sector, healthcare products, water purification systems, and food packaging industries face significant challenges due to microbial infections. Piperazine-based antimicrobial polymers have been recognized as an advanced approach to combat pathogenic microbes. Despite the pharmaceutical importance of the piperazine molecule, its usage in the synthesis of antimicrobial polymers has been relatively unexplored. Recent efforts in scientific research have been directed towards developing piperazine-based antimicrobial polymers, providing insights into their potential for broad-spectrum applications and highlighting the future prospects of these compounds (Jalageri et al., 2021).

Piperazine in Drug Discovery and Therapeutic Applications

Piperazine is a significant heterocycle in the rational design of drugs, being a part of a wide array of drugs with diverse therapeutic uses. It is present in drugs with antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio-protector, anti-inflammatory, and imaging agent properties. The modification of the substitution pattern on the piperazine nucleus can significantly alter the medicinal potential of the resultant molecules. This versatility of piperazine-based molecules in drug discovery reflects its broad potential and the possibilities for further therapeutic investigations (Rathi et al., 2016).

Piperazine in Biological Systems and Catalysis

Piperazine-based compounds and their derivatives, including metal complexes, exhibit a wide range of applications. In biological systems, these compounds display antihistamine, anticancer, antimicrobial, and antioxidant properties. Furthermore, piperazine ring-based compounds have found successful applications in the field of catalysis and metal-organic frameworks (MOFs), illustrating the versatility and the significance of the piperazine scaffold in various scientific and industrial applications (Kant & Maji, 2020).

Piperazine in Environmental Applications

Piperazine has been used as an intermediate in the manufacturing of various products, including insecticides, rubber chemicals, corrosion inhibitors, and urethane. A notable application is the degradation of piperazine by a bacteria strain, Paracoccus sp. TOH, isolated from the acclimated activated sludge of a pharmaceutical plant. This strain utilizes piperazine as the sole source of carbon, nitrogen, and energy for growth. This finding is significant for environmental applications, as it provides a biological method for the degradation of piperazine, potentially offering a sustainable solution for the treatment of industrial waste containing this compound (Cai et al., 2013).

Safety And Hazards

Piperazine is toxic; inhalation, ingestion, or skin contact with the material may cause severe injury or death. Contact with molten substance may cause severe burns to skin and eyes. Effects of contact or inhalation may be delayed. Fire may produce irritating, corrosive, and/or toxic gases .

Future Directions

Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited. Recently, major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring . This could open up new possibilities for the development of piperazine-based drugs and other applications.

properties

IUPAC Name

piperazine
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InChI

InChI=1S/C4H10N2/c1-2-6-4-3-5-1/h5-6H,1-4H2
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InChI Key

GLUUGHFHXGJENI-UHFFFAOYSA-N
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Canonical SMILES

C1CNCCN1
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Molecular Formula

C4H10N2
Record name PIPERAZINE
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Related CAS

31977-51-2, Array
Record name Piperazine, homopolymer
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DSSTOX Substance ID

DTXSID1021164
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Molecular Weight

86.14 g/mol
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Physical Description

Needle-like white or colorless crystals. Shipped as a solid or suspended in a liquid medium. Very corrosive to skin, eyes and mucous membranes. Solid turns dark when exposed to light. Flash point 190 °F. Used as a corrosion inhibitor and as an insecticide., Liquid; Pellets or Large Crystals; Water or Solvent Wet Solid, Colorless solid, hygroscopic, with a pungent odor; [ICSC], Solid, HYGROSCOPIC COLOURLESS CRYSTALS OR WHITE FLAKES WITH PUNGENT ODOUR., Colourless to yellow solid; Salty taste
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Boiling Point

295 °F at 760 mmHg (NTP, 1992), 146 °C
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Flash Point

190 °F (NTP, 1992), 81 °C, 107 °C (Cleveland Open Cup), 65 °C
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Solubility

Very soluble (NTP, 1992), Mol wt 184.13. Minute crystals. Very slightly sol in water. pH of saturated aq soln 6.5 /Phosphate/, Freely soluble in glycerol, glycols; one gram dissolves in 2 ml of 95% alcohol. Insoluble in ether., Very soluble in chloroform., Readily soluble in methanol, but only slightly soluble in benzene and heptane., Freely soluble in water., 3.71e+02 g/L, Solubility in water, g/100ml at 20 °C: 15, Soluble in water, Soluble (in ethanol)
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Density

1.1 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.1 g/cu cm, 1.1 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1
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Vapor Density

3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.0 (air = 1), Relative vapor density (air = 1): 3
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Vapor Pressure

0.16 [mmHg], Vapor pressure = 2.6372X10+4 Pa @ 379.15 deg K, 0.16 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 21
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Mechanism of Action

Piperazine is a GABA receptor agonist. Piperzine binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis., Piperazine blocks the response of the /target species/ worm muscle (best studied in Ascaris), causing flaccid paralysis of the worm. While the worm is paralyzed, it is dislodged from the intestinal lumen and expelled live from the body by normal intestinal peristalsis., The predominant effect of piperazine on /the target species/ Ascaris is to cause a flaccid paralysis that results in expulsion of the worm by peristalsis. ... Piperazine blocks the response of Ascaris muscle to acetylcholine, apparently by altering the permeability of the cell membrane to ions that are responsible for the maintenance of the resting potential. The drug causes hyperpolarization and suppression of spontaneous spike potentials with accompanying paralysis., Piperazine citrate causes reversible muscle paralysis in intestinal nematodes, presumably by causing hyperpolarization of nerve endings /in this target species/. /Piperazine citrate/, Piperazine and its salts, as a gamma-aminobutyric acid (GABA)-like substance, induce a reversible flaccid paralysis in the /target/ nematode parasites. This is provoked by a hyperpolarization of the cell membrane followed by suppression of spontaneous spike potentials. THe paralyzed nematodes are expelled from the gut lumen by normal peristaltic actions., In mammals, motorcortical GABAa inhibition is important for initiation of smooth flexion and/or extension movements of the extremities affecting motor and postural control. When injected into the hand motor cortical area of three infant macaque monkeys, the GABA agonist muscimol disrupted forelimb movement showing a posture of dropped wrist and fingers as if the radial nerve were paralysed. Interestingly, the three investigated animals exhibited large inter-individual differences in sensitivity to the action of the same dose of muscimol, being low in one, moderate in the second and substantial in the third. Injection into the medial segment of globus pallidus elicited choreiform movements and injections into substantia nigra pars reticulata provoked severe axial posture anomalies with rotational behaviour as well as contralateral hypotonia. Although the symptoms induced by piperazine in sensitive species exhibits some of these features, it is possible that its effects in mammals also involve other modes of action as well, in as much as a nicotinic action on rat sympathetic ganglia in vitro was reported in one series of experiments.
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Product Name

Piperazine

Color/Form

Plates or leaflets from ethanol, WHITE TO SLIGHTLY OFF-WHITE LUMPS OR FLAKES, Colorless, transparent, needle-like crystals

CAS RN

110-85-0
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Melting Point

223 °F (NTP, 1992), 106 °C, MP: 82-83 °C /Piperazine hydrochloride monohydrate/
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Synthesis routes and methods I

Procedure details

Analogously to Example 1, there is obtained from 100 mg (0.31 mmol) of N-[3-chloro-phenyl]-4-(2-chloro-4-pyridyl)-2-pyrimidineamine and 500 mg (5.63 mmol) of piperazine, from the melt after chromatography (methylene chloride:methanol=95:5), N-[3-chloro-phenyl]-4-[2-(1-piperazinyl)-4-pyridyl]-2-pyrimidineamine;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under protective nitrogen gas was initially charged with 4.6 g of zinc powder (71 mmol) in 40 ml of ethyl acetate. After 1.13 ml of trimethylchlorosilane had been added, the mixture was heated to 50° C. for 15 min and 10 g of 1-phenylhexan-3-one (57 mmol, prepared by base-catalyzed aldol condensation of benzaldehyde and pentan-2-one and subsequent hydrogenation of the 1-phenylhex-1-en-3-one obtained) were added undiluted. Subsequently, 10.4 g of methyl bromoacetate (68 mmol) were added dropwise within 5 min and the temperature was maintained at 40° C. by external cooling. The mixture was then stirred at 40° C. for 10 min (formation of the zinc alkoxide). After cooling to 10° C., 7.4 g of trimethylchlorosilane (68 mmol) were added and the mixture was heated to 40° C. for 30 min. After the ethyl acetate solvent had been removed (recovery of the anhydrous solvent), 40 ml of pentane were added and 7.4 g of solid piperazine (85 mmol) were subsequently added at 20° C. The mixture was then stirred at 50° C. for 6 h, and the suspension was cooled to −20° C., stirred for 1 h and solid formed (complex of zinc bromide chloride and piperazine) was filtered off. The solid was washed three times with 10 ml of pentane. The mixture was filtered again, pentane was filtered off under reduced pressure (recovery of pentane) and the desired product methyl 3-trimethylsiloxy-3-(2″-phenylethyl)caproate was obtained in a yield of 15.8 g (86% of theory) and a purity of >97% (HPLC). The zinc content of the product was 40 ppm (ICP).
Quantity
7.4 g
Type
reactant
Reaction Step One
[Compound]
Name
solid
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
85 mmol
Type
reactant
Reaction Step Two
Name
Quantity
4.6 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
1.13 mL
Type
reactant
Reaction Step Four
Quantity
10 g
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
pentan-2-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
10.4 g
Type
reactant
Reaction Step Six
[Compound]
Name
zinc alkoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Piperazine
Reactant of Route 2
Reactant of Route 2
Piperazine
Reactant of Route 3
Piperazine
Reactant of Route 4
Piperazine
Reactant of Route 5
Piperazine
Reactant of Route 6
Piperazine

Citations

For This Compound
404,000
Citations
MD Arbo, ML Bastos, HF Carmo - Drug and alcohol dependence, 2012 - Elsevier
… piperazine designer drugs have the reputation of being safe, several experimental and epidemiological studies indicate risks for humans. Piperazine … methylenedioxybenzyl)piperazine (…
Number of citations: 160 www.sciencedirect.com
G Rochelle, E Chen, S Freeman… - Chemical engineering …, 2011 - Elsevier
… piperazine (40 wt% PZ) with regeneration at 150 C by a two-stage flash. The performance data for the piperazine … The expected energy requirement for a piperazine or other advanced …
Number of citations: 539 www.sciencedirect.com
AK Rathi, R Syed, HS Shin, RV Patel - Expert opinion on …, 2016 - Taylor & Francis
… of several different activities of piperazine ring suggest a … of substituents present on the piperazine ring may have a significant … This article aims to provide insights to piperazine based …
Number of citations: 148 www.tandfonline.com
S Bishnoi, GT Rochelle - Chemical engineering science, 2000 - Elsevier
… of piperazine in a wetted wall contactor. Absorption was studied from 298 to 333 K in solutions of 0.6 and 0.2 M aqueous piperazine. … of this work is to further study aqueous piperazine. …
Number of citations: 719 www.sciencedirect.com
KE Gettys, Z Ye, M Dai - Synthesis, 2017 - thieme-connect.com
Piperazine ranks as the third most common N-heterocycle appearing in small-molecule pharmaceuticals. This review highlights recent advances in methods development for the …
Number of citations: 68 www.thieme-connect.com
A Parkin, IDH Oswald, S Parsons - Acta Crystallographica Section B …, 2004 - scripts.iucr.org
The crystal structures of piperazine, piperidine and morpholine have been determined at 150 K. All three structures are characterized by the formation of NH⋯N hydrogen-bonded chains…
Number of citations: 121 scripts.iucr.org
PWJ Derks, T Kleingeld, C Van Aken… - Chemical Engineering …, 2006 - Elsevier
… piperazine (PZ) solutions has been studied in a stirred cell, at low to moderate temperatures, piperazine … Also, the absorption rate of CO 2 into partially protonated piperazine solutions …
Number of citations: 218 www.sciencedirect.com
PT Nielsen, L Li, GT Rochelle - Energy Procedia, 2013 - Elsevier
Concentrated, aqueous piperazine (PZ) has shown promise as a solvent for use in amine scrubbing of post - combustion flue gas to reduce CO 2 emissions. Compared with 1-…
Number of citations: 74 www.sciencedirect.com
SA Freeman, R Dugas, DH Van Wagener… - International Journal of …, 2010 - Elsevier
Concentrated, aqueous piperazine (PZ) has been investigated as a novel amine solvent for carbon dioxide (CO 2 ) absorption. The CO 2 absorption rate of aqueous PZ is more than …
Number of citations: 510 www.sciencedirect.com
S Bishnoi, GT Rochelle - Industrial & engineering chemistry …, 2002 - ACS Publications
… The resulting model shows that the piperazine carbamate is the major reaction product at … protonated piperazine carbamate is the major reaction product at high loading. The piperazine …
Number of citations: 235 pubs.acs.org

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